5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole
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Overview
Description
5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing both benzene and oxazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with brominated phenyl derivatives under specific conditions. One common method includes the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions for about 45 minutes, yielding 79-89% . Other methods involve the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under various catalytic systems .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient catalytic processes. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts are common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential anticancer activities, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, it is believed to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, known for its broad range of biological activities.
5-Bromo-2-phenylbenzoxazole: Similar in structure but lacks the dihydro component.
2-Phenylbenzoxazole: Another derivative with notable antimicrobial properties.
Uniqueness
5-Bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups, which contribute to its enhanced biological activities compared to other benzoxazole derivatives .
Properties
CAS No. |
831218-68-9 |
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Molecular Formula |
C13H10BrNO |
Molecular Weight |
276.13 g/mol |
IUPAC Name |
5-bromo-2-phenyl-3a,7a-dihydro-1,3-benzoxazole |
InChI |
InChI=1S/C13H10BrNO/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8,11-12H |
InChI Key |
LUVRKXZIOAONLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3C=C(C=CC3O2)Br |
Origin of Product |
United States |
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